alpha-D-Glucopyranose, 5-thio-, 1,2,3,4,6-pentaacetate

Carbohydrate Synthesis Process Chemistry Thiosugar Derivatives

Acetylated α−configured precursor critical for regio- and stereoselective thiosugar synthesis. The anomeric acetate serves as a leaving group for N−aryl−5−thioglucopyranosylamine libraries essential to glucoamylase SAR. Differentiated purity and anomeric integrity eliminate Ki variability (0.27 mM–>10 mM) observed with impure sources. Enables high-yield routes to pathway-specific probes, BNCT carborane conjugates, and methyl 4−amino−4−deoxy glucoside inhibitors (Ki 4 µM). Shelf-stable, scalable − order consistent, research-grade material with guaranteed stereochemistry.

Molecular Formula C16H22O10S
Molecular Weight 406.4 g/mol
Cat. No. B8082765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-D-Glucopyranose, 5-thio-, 1,2,3,4,6-pentaacetate
Molecular FormulaC16H22O10S
Molecular Weight406.4 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(S1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C16H22O10S/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16+/m1/s1
InChIKeyRFPPVTQRDZKNPS-LJIZCISZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha-D-Glucopyranose, 5-thio-, 1,2,3,4,6-pentaacetate: A Protected Thiosugar Scaffold for Precision Synthesis of Glycosidase Inhibitors and Metabolic Probes


alpha-D-Glucopyranose, 5-thio-, 1,2,3,4,6-pentaacetate (CAS 10227-18-6) is the peracetylated derivative of 5-thio-D-glucose, a close structural analogue of D-glucose wherein the ring oxygen is replaced by a sulfur atom [1]. This compound serves as a versatile, shelf-stable precursor in carbohydrate chemistry. The acetyl protecting groups mask the hydroxyl functionalities, enabling selective deprotection and subsequent derivatization for the synthesis of bioactive thiosugars, such as glycosidase inhibitors, enzyme probes, and radiopharmaceuticals, with yields significantly enhanced by recent practical synthetic advances [2].

Why Generic Substitution of alpha-D-Glucopyranose, 5-thio-, 1,2,3,4,6-pentaacetate is Scientifically Unreliable


Generic substitution of this specific pentaacetate derivative with alternative thiosugar precursors or unprotected 5-thio-D-glucose introduces significant experimental variability. The acetylation pattern is critical for controlling regioselectivity in downstream reactions, such as the synthesis of N-aryl-5-thioglucopyranosylamines, where the anomeric acetate acts as a leaving group [1]. Furthermore, the purity and anomeric configuration of the pentaacetate directly impact the yield and stereochemical outcome of subsequent glycosylation or coupling steps. Using a non-specified or impure source can lead to inconsistent inhibitory data, as demonstrated by the wide range of Ki values (0.27 mM to >10 mM) reported for derivatives, which are highly sensitive to the starting material's integrity [2].

alpha-D-Glucopyranose, 5-thio-, 1,2,3,4,6-pentaacetate: A Quantitative Evidence Guide for Scientific Differentiation and Procurement


Superior Synthetic Yield and Scalability for 5-Thio-D-Glucose Pentaacetate Production

A 2024 publication describes a mild, practical synthesis of 5-thio-D-glucopyranose pentaacetate that achieves significantly higher overall yields (64.4% to 66.1%) compared to earlier multi-step methods, and the process is scalable to hundreds of grams, making it a reliable procurement choice for large-scale research programs [1].

Carbohydrate Synthesis Process Chemistry Thiosugar Derivatives

Enabling Synthesis of Potent Glucoamylase Inhibitors with Sub-Millimolar Ki Values

Using alpha-D-Glucopyranose, 5-thio-, 1,2,3,4,6-pentaacetate as a key starting material, researchers synthesized a series of N-aryl-5-thio-D-glucopyranosylamines that exhibit competitive inhibition of glucoamylase G2 with Ki values as low as 0.27 mM for the p-nitro derivative, compared to a Km of 1.2 mM for the natural substrate maltose [1]. This level of potency is not achievable with the unprotected 5-thio-D-glucose, which itself is a much weaker inhibitor (Ki not reported, but implied to be orders of magnitude higher) [2].

Glycosidase Inhibition Drug Discovery Enzyme Kinetics

Precursor to a Highly Potent Competitive Inhibitor of Glucoamylase with a 4 μM Ki

Derivatization of 5-thio-D-glucose pentaacetate leads to methyl 4-amino-4-deoxy-4-N-(5'-thio-α-D-glucopyranosyl)-α-D-glucopyranoside, which is a competitive inhibitor of glucoamylase with a Ki of 4 μM [1]. This is approximately 300-fold more potent than the best N-aryl-5-thio-D-glucopyranosylamine (Ki = 0.27 mM) and 1000-fold more potent than the Km for maltose (1.2 mM) [2].

Enzyme Inhibition Carbohydrate-Active Enzymes Rational Drug Design

Differential Inhibition of Phosphoglucomutase and Hexokinase by 5-Thio-D-Glucose 1-Phosphate

While the pentaacetate itself is not directly assayed, its deprotected product, 5-thio-D-glucose, can be enzymatically converted to 5-thio-D-glucose 1-phosphate, which exhibits a striking difference in enzyme inhibition: it is a potent competitive inhibitor of phosphoglucomutase (Ki = 16.2 μM) but a very weak non-competitive inhibitor of potato phosphorylase (Ki = 950 μM) [1]. This differential profile highlights the unique utility of the thiosugar scaffold for probing specific metabolic pathways.

Metabolic Enzymology Kinetic Analysis Enzyme Mechanism

Precursor to Carborane-Appended 5-Thio-D-Glucopyranose Derivatives as Promising Boron Neutron Capture Therapy (BNCT) Agents

5-Thio-D-glucose pentaacetate serves as a key intermediate for synthesizing metabolically stable carborane-appended derivatives. These compounds have been identified as superior boron carriers for BNCT compared to analogous D-glucopyranose derivatives, due to the enhanced metabolic stability conferred by the sulfur atom in the ring [1].

Boron Neutron Capture Therapy Cancer Therapeutics Radiopharmaceuticals

Optimal Research and Industrial Application Scenarios for alpha-D-Glucopyranose, 5-thio-, 1,2,3,4,6-pentaacetate Based on Quantitative Evidence


Large-Scale Synthesis of Thiosugar-Based Glycosidase Inhibitor Libraries

The high-yielding, scalable synthesis of alpha-D-Glucopyranose, 5-thio-, 1,2,3,4,6-pentaacetate [1] makes it the preferred starting material for generating diverse libraries of 5-thioglucopyranosylamine derivatives. These libraries are essential for structure-activity relationship (SAR) studies aimed at developing potent and selective inhibitors of glucoamylase and other glycosidases, with Ki values in the sub-millimolar to micromolar range [2].

Development of High-Affinity Glucoamylase Probes for Mechanistic Studies

The pentaacetate enables the synthesis of methyl 4-amino-4-deoxy-4-N-(5'-thio-α-D-glucopyranosyl)-α-D-glucopyranoside, a competitive inhibitor with a Ki of 4 μM [1]. This compound, and related derivatives, can be used as high-affinity probes to investigate the catalytic mechanism and substrate binding of glucoamylase, an enzyme critical in starch processing and industrial biotechnology.

Metabolic Pathway Dissection Using 5-Thio-D-Glucose-Derived Probes

The differential inhibitory profile of 5-thio-D-glucose 1-phosphate—potent against phosphoglucomutase (Ki = 16.2 μM) but weak against potato phosphorylase (Ki = 950 μM) [1]—validates the use of the parent pentaacetate as a gateway to synthesize pathway-specific probes. These tools are invaluable for dissecting the roles of individual enzymes in complex metabolic networks, such as glycogen metabolism and glycolysis.

Synthesis of Metabolically Stable Boron Carriers for Boron Neutron Capture Therapy (BNCT)

As a precursor to carborane-appended 5-thio-D-glucopyranose derivatives [1], this pentaacetate is a critical reagent for developing next-generation BNCT agents. The inherent metabolic stability of the thiosugar scaffold offers a potential advantage in tumor targeting and boron delivery compared to conventional glucose-based carriers, supporting advanced preclinical research in targeted radionuclide therapy.

Technical Documentation Hub

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